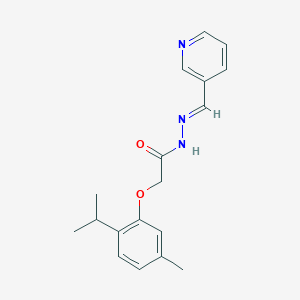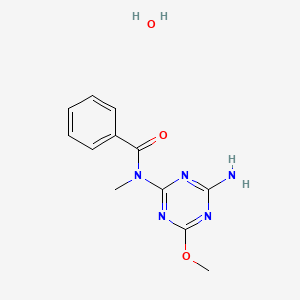
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
描述
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate: is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an amino group, a methoxy group, and a benzamide moiety. The hydrate form indicates that the compound is associated with water molecules. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride, with suitable amines under controlled conditions.
Substitution Reactions: The amino and methoxy groups are introduced onto the triazine ring through nucleophilic substitution reactions. This involves reacting the triazine ring with appropriate nucleophiles, such as methoxyamine and ammonia, under specific conditions.
Benzamide Formation: The benzamide moiety is introduced by reacting the substituted triazine ring with benzoyl chloride or a similar reagent in the presence of a base, such as triethylamine.
Industrial Production Methods: Industrial production of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Substitution: The methoxy and amino groups on the triazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methoxyamine and ammonia are employed under controlled conditions.
Major Products:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical research.
Molecular Probes: It is used as a molecular probe to study biological processes and interactions.
Medicine:
Drug Development: The compound serves as a lead molecule in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Diagnostic Agents: It is utilized in the formulation of diagnostic agents for medical imaging.
Industry:
Agriculture: The compound is used in the formulation of herbicides and pesticides, providing effective control of weeds and pests.
Textile Industry: It is employed in the production of dyes and pigments for textile applications.
作用机制
The mechanism of action of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The triazine ring and the benzamide moiety play crucial roles in the binding affinity and specificity of the compound. The methoxy and amino groups contribute to the overall stability and reactivity of the molecule.
相似化合物的比较
- 1-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-2,4-dimethylpentan-2-ol
- Methyl 2-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]propanoate
- 3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)(methyl)amino]butanenitrile
Comparison:
- Structural Differences: While these compounds share the triazine ring and similar functional groups, they differ in the substituents attached to the ring. These differences influence their chemical reactivity and biological activity.
- Unique Properties: N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced binding affinity and stability.
- Applications: The unique structural features of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide make it particularly suitable for applications in drug development and catalysis, where specific interactions with molecular targets are crucial.
属性
IUPAC Name |
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2.H2O/c1-17(9(18)8-6-4-3-5-7-8)11-14-10(13)15-12(16-11)19-2;/h3-7H,1-2H3,(H2,13,14,15,16);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFOQNRIAARAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N)OC)C(=O)C2=CC=CC=C2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3855597.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
![N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3855617.png)
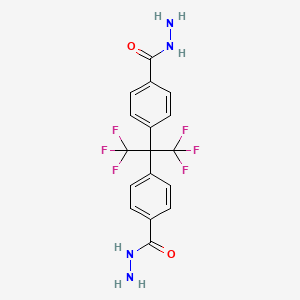
![2,3-bis[[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy]naphthalene-1,4-dione](/img/structure/B3855621.png)
![[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B3855638.png)
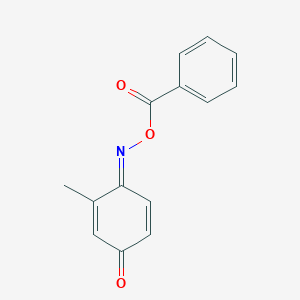
![3-Fluoro-N-({N'-[(E)-(furan-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B3855646.png)
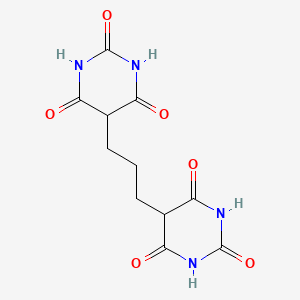
![4-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B3855672.png)
![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)
![N-({N'-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B3855690.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3855695.png)
